molecular formula C15H22N2O2 B6271953 rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis CAS No. 1955497-99-0

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis

Katalognummer: B6271953
CAS-Nummer: 1955497-99-0
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: NYHRWBNVAKQKGY-STQMWFEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is known for its unique structural properties, which include a pyrrolidine ring substituted with a phenyl group and a tert-butyl carbamate group. It is often used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

The synthesis of rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or functionalized derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target but generally include inhibition or activation of enzymatic processes, alteration of signal transduction pathways, and modulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

rac-tert-butyl N-[(3R,5R)-5-phenylpyrrolidin-3-yl]carbamate, cis can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1955497-99-0

Molekularformel

C15H22N2O2

Molekulargewicht

262.35 g/mol

IUPAC-Name

tert-butyl N-[(3S,5S)-5-phenylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-9-13(16-10-12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13-/m0/s1

InChI-Schlüssel

NYHRWBNVAKQKGY-STQMWFEESA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C2=CC=CC=C2

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C2=CC=CC=C2

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.